REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.N.[H][H]>[Ni].CO>[F:1][C:2]([F:13])([F:14])[O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][NH2:12])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)CC#N)(F)F
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed in
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 130° C.
|
Type
|
CUSTOM
|
Details
|
was then vented at room temperature
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled at 10 hPa
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)CCN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |